N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
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Overview
Description
N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, also known as BMA-10, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. BMA-10 is a derivative of quinoline and isoindolinone, which are known for their biological activities.
Mechanism of Action
The mechanism of action of N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This compound has also been found to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspase-3, which are involved in the apoptotic pathway.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells, induces apoptosis, and inhibits the migration and invasion of cancer cells. This compound has also been found to reduce the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is its selective cytotoxicity against cancer cells, which makes it a promising candidate for cancer treatment. This compound is also relatively easy to synthesize and purify, which makes it accessible for lab experiments. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide research. One area of focus is the optimization of the synthesis method to improve the yield and purity of this compound. Another area of focus is the investigation of the mechanism of action of this compound, which can provide insights into its potential applications in cancer treatment. Additionally, the development of this compound derivatives with improved solubility and bioavailability can enhance its efficacy in vivo. Finally, the evaluation of the safety and toxicity of this compound in animal models can provide important information for its potential clinical use.
Conclusion
This compound is a promising chemical compound with potential applications in medical research, particularly in the field of cancer treatment. Its selective cytotoxicity against cancer cells, inhibition of tumor growth, and induction of apoptosis make it a promising candidate for cancer therapy. However, further research is needed to fully understand its mechanism of action, optimize its synthesis method, and evaluate its safety and toxicity in animal models.
Synthesis Methods
N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide can be synthesized using a simple one-pot reaction. The reaction involves the condensation of 6-bromo-2-methylquinoline-4-carbaldehyde with 2-(1,3-dioxoisoindolin-2-yl)acetic acid in the presence of a base. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.
Scientific Research Applications
N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has been found to have potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that this compound has selective cytotoxicity against cancer cells, while sparing normal cells. This compound has also been found to inhibit the growth of tumor cells and induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O3/c1-11-8-17(15-9-12(21)6-7-16(15)22-11)23-18(25)10-24-19(26)13-4-2-3-5-14(13)20(24)27/h2-9H,10H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNFJIQZYLULQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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